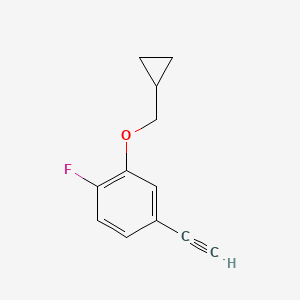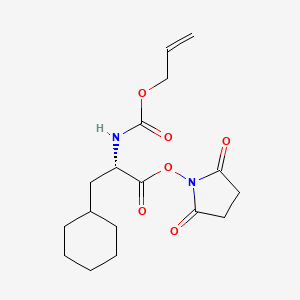![molecular formula C15H13BrO3 B8170612 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B8170612.png)
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a bromine atom, a methoxy group, and a benzyloxy group attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the bromination of 3-(4-methoxy-benzyloxy)-benzaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require a catalyst, such as iron(III) bromide, to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents such as water or acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, solvents such as ethanol or tetrahydrofuran.
Major Products Formed
Substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2-Bromo-3-(4-methoxy-benzyloxy)-benzoic acid.
Reduction: Formation of 2-Bromo-3-(4-methoxy-benzyloxy)-benzyl alcohol.
Aplicaciones Científicas De Investigación
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical compounds due to its structural features.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the aldehyde group is converted to a carboxylic acid through an oxidation mechanism involving electron transfer.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methoxybenzaldehyde
- 3-Bromo-4-methoxybenzaldehyde
- 4-Bromo-3-methoxybenzaldehyde
Comparison
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the presence of both a methoxy group and a benzyloxy group on the benzaldehyde core. This structural feature distinguishes it from other similar compounds and can influence its reactivity and applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
2-bromo-3-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-13-7-5-11(6-8-13)10-19-14-4-2-3-12(9-17)15(14)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGTZLFXDXLIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)
![Methyl 2-(3-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170603.png)
![Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8170606.png)


![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)
